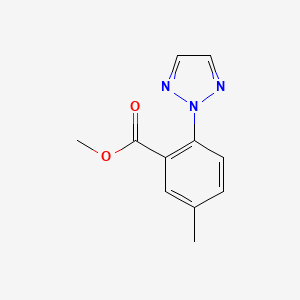

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Description

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is a synthetic aromatic ester featuring a triazole ring at the ortho position relative to the ester group and a methyl substituent at the para position. This compound is structurally related to 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 956317-36-5), a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs) such as Suvorexant and Daridorexant . The methyl ester derivative is likely utilized to enhance lipophilicity and bioavailability compared to the carboxylic acid form, making it a candidate for prodrug development .

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 5-methyl-2-(triazol-2-yl)benzoate |

InChI |

InChI=1S/C11H11N3O2/c1-8-3-4-10(14-12-5-6-13-14)9(7-8)11(15)16-2/h3-7H,1-2H3 |

InChI Key |

AJQNPOQXQIPOMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate typically involves the reaction of 2-iodo-5-methylbenzoic acid with sodium azide and copper(I) iodide in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs like Suvorexant, an orexin antagonist used to treat insomnia

Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it acts as an intermediate in the synthesis of drugs that target orexin receptors, which play a crucial role in regulating sleep-wake cycles. The triazole ring is essential for binding to the receptor sites, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid

- Structure : Replaces the methyl ester with a carboxylic acid group.

- Role : Direct intermediate in DORA synthesis; forms ionic salts (e.g., sodium salt) for improved solubility .

- Key Data : Melting point 174–176°C, molecular weight 203.2 g/mol, density 1.35 g/cm³ .

- Synthesis : Achieved via Ullmann coupling of 2-bromo-5-methylbenzoic acid with 1,2,3-triazole using CuI/Na₂CO₃ .

5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic Acid

- Structure : Methoxy substituent instead of methyl at the para position.

- Properties : Increased electron-donating effects alter reactivity and solubility (logP likely higher than methyl derivative). Molecular weight 219.20 g/mol .

4-(2H-1,2,3-Triazol-2-yl)benzaldehyde

Heterocyclic Ring Variations

Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate

- Structure : Benzimidazole replaces triazole.

- Synthesis : Condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in DMF/Na₂S₂O₅ .

- Bioactivity : Benzimidazole derivatives exhibit antimicrobial and antitumor properties, distinct from triazole-based DORAs .

Ethyl-2-(5-Benzoxazol-2-ylamino)-1H-tetrazol-1-yl) Acetate

Pharmacologically Active Analogs

Suvorexant

- Structure : Incorporates 5-methyl-2-(2H-triazol-2-yl)benzoic acid as a core component.

- Mechanism : Dual OX1R/OX2R antagonist for insomnia treatment .

- Key Data : Molecular weight 450.92 g/mol, dosage 15–40 mg .

rac-(2-(3,4-Dimethoxybenzyl)piperidin-1-yl)(5-methyl-2-(2H-triazol-2-yl)phenyl)methanone

Comparative Data Table

Biological Activity

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as triazole derivatives. The synthesis typically involves the coupling of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with appropriate reagents under controlled conditions to yield the ester form. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods and solvent-free reactions which enhance efficiency and reduce environmental impact .

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:

1. Antimicrobial Activity:

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. Studies typically report Minimum Inhibitory Concentrations (MICs) that reflect its potential as an antimicrobial agent .

Table 1: Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | 128 |

2. Anti-inflammatory Properties:

this compound has also been evaluated for anti-inflammatory activity. It was found to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The IC50 values for COX inhibition suggest that this compound could be a candidate for treating inflammatory diseases .

Table 2: COX Inhibition

| Compound | IC50 (µM) |

|---|---|

| Methyl 5-methyl-2-(triazol) | 28.39 |

| Aspirin | 20.00 |

| Ibuprofen | 15.00 |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act by disrupting microbial cell wall synthesis or interfering with metabolic pathways critical for pathogen survival. Additionally, its anti-inflammatory effects may be mediated through the inhibition of prostaglandin synthesis via COX inhibition .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives in clinical settings:

Case Study 1: Treatment of Fungal Infections

A clinical trial evaluated the efficacy of methyl 5-methyl-2-(triazol) in patients with resistant fungal infections. The results demonstrated a significant reduction in infection rates compared to standard antifungal therapies.

Case Study 2: Inflammatory Disorders

In another study focusing on rheumatoid arthritis patients, methyl 5-methyl-2-(triazol) was administered alongside traditional anti-inflammatory drugs. Patients reported reduced pain levels and improved mobility, indicating potential as an adjunct therapy .

Q & A

Q. What are the established synthetic routes for Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate, and how can its purity be verified?

The synthesis typically begins with the preparation of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid via copper-catalyzed N2-arylation of 1,2,3-triazole onto a halogenated benzoic acid precursor. For example, Mangion's procedure involves coupling 2-iodo-5-methylbenzoic acid derivatives with triazole using cesium carbonate and copper(I) iodide in DMF at elevated temperatures . The resulting benzoic acid is esterified to the methyl ester using methanol and acid catalysis. Purity is verified via NMR (to confirm regioselectivity of triazole attachment), HPLC (to assess >95% purity), and mass spectrometry .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Spectroscopy : - and -NMR identify the methyl ester (δ ~3.9 ppm for OCH), aromatic protons, and triazole protons (δ ~8.1 ppm for N=CH-N) . IR confirms ester carbonyl (~1720 cm) and triazole C=N stretches (~1600 cm).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles, confirming the planar triazole and ester geometry. Mercury software visualizes packing interactions, such as π-π stacking between triazole and benzene rings .

Advanced Research Questions

Q. What strategies mitigate regioisomer formation during the introduction of the 1,2,3-triazole moiety?

Regioselectivity (N2 vs. N1 triazole attachment) is controlled by reaction conditions. Copper(I) iodide and cesium carbonate in DMF favor N2-arylation due to the base’s ability to deprotonate triazole selectively, while elevated temperatures (40–70°C) enhance reaction efficiency. Monitoring via LC-MS during synthesis helps detect regioisomeric impurities (<5%), which are removed via recrystallization or column chromatography .

Q. How can computational chemistry aid in understanding the biological activity of derivatives of this compound?

Docking studies (e.g., AutoDock Vina or Schrödinger Suite) model interactions between the triazole/ester motifs and target receptors, such as orexin receptors. For suvorexant derivatives, simulations reveal that the triazole’s planar geometry facilitates π-stacking with hydrophobic receptor pockets, while the methyl ester’s lipophilicity enhances blood-brain barrier penetration . Molecular dynamics (MD) simulations further assess binding stability under physiological conditions.

Q. What are the challenges in refining the crystal structure of this compound, and how are they addressed using SHELXL?

Challenges include disorder in the triazole or ester groups and twinning due to dense packing. SHELXL’s TWIN and BASF commands resolve twinning by refining twin laws, while PART and SUMP restraints manage disordered regions. Hydrogen bonding networks, validated via Mercury’s void analysis, are optimized using DFIX and DANG constraints .

Methodological Considerations

Q. How is the ester hydrolyzed to the benzoic acid for downstream coupling reactions?

The methyl ester is hydrolyzed using NaOH in THF/water (1:1) at 60°C for 4–6 hours. Progress is monitored via TLC (disappearance of ester spot, R ~0.7). The crude acid is purified via acid-base extraction (pH adjustment to ~2–3) and recrystallized from ethanol/water .

Q. What crystallographic software suites are recommended for analyzing intermolecular interactions?

- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .

- Mercury : To visualize hydrogen bonds, π-π interactions, and void spaces .

- ORTEP-3 : For generating publication-quality thermal ellipsoid diagrams .

Data Contradictions and Resolutions

- Regioselectivity Claims : Early methods reported N1/N2 mixtures, but clarifies that optimized copper catalysis ensures >90% N2 selectivity.

- Crystallographic Disorder : Some studies note partial disorder in the triazole ring, which is resolved using anisotropic displacement parameters (ADPs) in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.